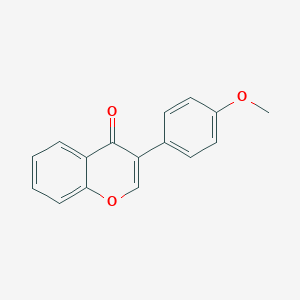
4'-O-Methylisoflavone
Description
4'-O-Methylisoflavone is a naturally occurring isoflavonoid characterized by a methoxy (-OCH₃) group at the C4' position of the isoflavone backbone (Figure 1). Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.26 g/mol .
Properties
CAS No. |
1621-58-5 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(15)16(14)17/h2-10H,1H3 |
InChI Key |
RIKPNWPEMPODJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Synonyms |
3-(4-Methoxyphenyl)-4H-1-benzopyran-4-one; 3-(4'-Methoxyphenyl)-4H-chromen-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes the structural and molecular distinctions between 4'-O-Methylisoflavone and analogous compounds:
Bioavailability and Solubility
- This compound : The single methoxy group balances moderate hydrophobicity, enabling reasonable membrane permeability while retaining some water solubility .
- 4',7-Dimethoxy-5-hydroxyisoflavone : The hydroxyl group at C5 introduces polarity, which may enhance antioxidant activity but reduce metabolic stability compared to fully methylated analogs .
Research Findings
- Antioxidant Activity : this compound exhibits moderate free radical scavenging capacity, while 4',7-Dimethoxyisoflavone shows reduced activity due to fewer hydroxyl groups .
- Estrogenic Effects : 4',7-Dimethoxyisoflavone demonstrates weaker binding to estrogen receptors compared to hydroxyl-rich analogs like genistein, highlighting the role of hydroxyl groups in receptor interactions .
- Synthetic Accessibility : 4',7-Dimethoxyisoflavone is frequently synthesized via methoxylation of daidzein (a precursor isoflavone) using methylating agents like iodomethane or dimethyl sulfate .
Metabolic Stability and Modifications
- This compound : The C4' methoxy group protects against demethylation by cytochrome P450 enzymes, enhancing metabolic stability in vivo compared to hydroxylated isoflavones .
- Glycosylated Derivatives : Compounds like Demethyltexasin 4'-O-glucoside (C₂₁H₂₀O₉) incorporate sugar moieties, improving water solubility but requiring enzymatic hydrolysis for activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


